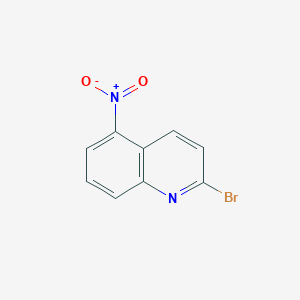

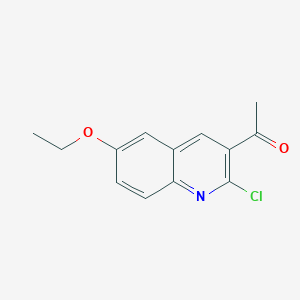

![molecular formula C13H21NO2Si B11864161 N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide CAS No. 189832-28-8](/img/structure/B11864161.png)

N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-{[tert-Butil(dimetil)silil]oxi}fenil)formamida es un compuesto que presenta un grupo tert-butil(dimetil)silil unido a un anillo fenilo, que a su vez está conectado a un grupo formamida

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(4-{[tert-Butil(dimetil)silil]oxi}fenil)formamida típicamente implica la protección de grupos hidroxilo utilizando cloruro de tert-butil(dimetil)silil (TBDMS-Cl) en presencia de imidazol y dimetilformamida (DMF) como disolvente . La reacción procede de manera eficiente bajo condiciones suaves, dando como resultado altos rendimientos del producto deseado .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto no están ampliamente documentados. el enfoque general involucra el uso de reactivos disponibles comercialmente y técnicas estándar de síntesis orgánica, asegurando la escalabilidad y la reproducibilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(4-{[tert-Butil(dimetil)silil]oxi}fenil)formamida puede experimentar varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Oxidación: KMnO4, OsO4, CrO3 y otros agentes oxidantes en disolventes apropiados.

Reducción: LiAlH4, NaBH4 en disolventes como tetrahidrofurano (THF) o etanol.

Sustitución: Haluros de alquilo, cloruros de acilo en presencia de bases como piridina o trietilamina.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

N-(4-{[tert-Butil(dimetil)silil]oxi}fenil)formamida tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de N-(4-{[tert-Butil(dimetil)silil]oxi}fenil)formamida involucra la formación de éteres de sililo estables, que protegen los grupos hidroxilo de reacciones no deseadas . El grupo tert-butil(dimetil)silil proporciona impedimento estérico, mejorando la estabilidad del compuesto en diversas condiciones . El grupo formamida puede participar en enlaces de hidrógeno y otras interacciones, influyendo en la reactividad y las propiedades del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

- (tert-Butildimetilsililoxi)acetaldehído

- tert-Butil 4-[(E)-but-1-en-3-in-1-il]-3-{[tert-butil(dimetil)silil]oxi}-1H-indol-1-carboxilato

Singularidad

N-(4-{[tert-Butil(dimetil)silil]oxi}fenil)formamida es único debido a su combinación de un éter de sililo y un grupo formamida, proporcionando tanto estabilidad como reactividad. Esta doble funcionalidad lo convierte en un compuesto valioso en diversas aplicaciones sintéticas, distinguiéndolo de otros compuestos similares .

Propiedades

IUPAC Name |

N-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]formamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-12-8-6-11(7-9-12)14-10-15/h6-10H,1-5H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNKECZGKQGRLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)NC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80773780 |

Source

|

| Record name | N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80773780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189832-28-8 |

Source

|

| Record name | N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80773780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

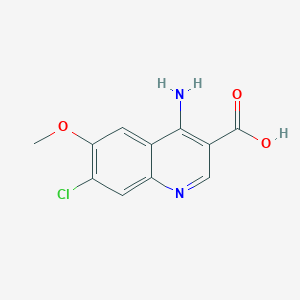

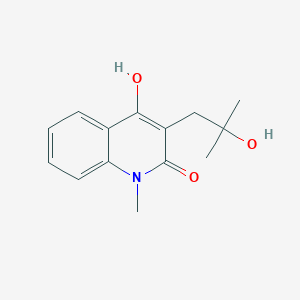

![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)

![1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-](/img/structure/B11864152.png)